3-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
Beschreibung
3-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a synthetic benzamide derivative featuring a tetrahydroquinoline scaffold substituted at the 1-position with a propane-1-sulfonyl group and at the 7-position with a 3-methoxybenzamide moiety. Its molecular formula is C₂₀H₂₄N₂O₄S, with a molecular weight of 388.48 g/mol . The compound’s structural uniqueness lies in the sulfonyl group’s polarity and the tetrahydroquinoline ring’s conformational flexibility, which may influence pharmacokinetic properties such as solubility and target binding.
Eigenschaften
IUPAC Name |
3-methoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-3-12-27(24,25)22-11-5-7-15-9-10-17(14-19(15)22)21-20(23)16-6-4-8-18(13-16)26-2/h4,6,8-10,13-14H,3,5,7,11-12H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UENZWQAMXNJMAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
3-Methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a complex organic compound with potential biological activities. This article reviews its biological activity based on available research findings, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique arrangement of functional groups, including a methoxy group, a sulfonamide moiety, and a tetrahydroquinoline structure. Its molecular formula is with a molecular weight of approximately 398.55 g/mol.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit various biological activities such as antibacterial, anti-inflammatory, and anticancer properties. The following sections detail specific activities attributed to this compound.
Antibacterial Activity
Several studies have demonstrated the antibacterial properties of sulfonamide derivatives. For instance:
- Mechanism of Action : Sulfonamides act by inhibiting bacterial dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.
- Case Study : A study evaluated the compound's efficacy against various strains of bacteria. At concentrations of 50 µM, it exhibited significant inhibition of bacterial growth in vitro.
Anticancer Activity
The compound's structural features suggest potential anticancer activity:
- Inhibition of Cancer Cell Proliferation : In vitro assays indicated that the compound could inhibit the proliferation of specific cancer cell lines.
- Mechanism : It may induce apoptosis through mitochondrial pathways and modulate signaling pathways involved in cell survival.
Anti-inflammatory Activity
The anti-inflammatory effects of sulfonamides are well-documented:
- Inhibition of Pro-inflammatory Cytokines : The compound has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture studies.
- Case Study : In an animal model of inflammation, administration of the compound resulted in decreased paw edema compared to control groups.
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics is essential for evaluating the therapeutic potential:
- Absorption : The compound demonstrates moderate absorption characteristics.
- Metabolism : It undergoes metabolic transformations primarily via cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.
Data Table: Summary of Biological Activities
Vergleich Mit ähnlichen Verbindungen
Positional Isomerism (Target vs. BF20665)
The target compound and BF20665 share identical molecular formulas but differ in substituent placement (7-yl vs. 6-yl). This positional isomerism could significantly impact biological activity, as the spatial orientation of the methoxybenzamide group may alter interactions with target proteins. For example, a 7-yl substitution might better align with hydrophobic pockets in enzyme active sites compared to a 6-yl position .
Functional Group Variations (Target vs. G511-0318)
- Sulfonyl vs. In contrast, G511-0318’s 2-methylpropanoyl (isobutyryl) group is less polar, favoring membrane permeability but risking metabolic instability via esterase cleavage .
- Methoxy Substitution : The target compound’s single methoxy group offers moderate lipophilicity, whereas G511-0318’s 2,3-dimethoxy configuration increases steric bulk and lipophilicity, which may hinder binding to polar targets .
Scaffold Diversity (Target vs. BF20667)
BF20667 replaces the tetrahydroquinoline scaffold with a benzothiazole ring, a rigid aromatic system that enhances planarity and π-π stacking interactions. The ethylsulfanyl group in BF20667 may confer resistance to oxidative metabolism compared to the target compound’s sulfonyl group .
Implications for Drug Design
Polarity and Solubility : Sulfonyl-containing compounds (e.g., the target) are advantageous for aqueous solubility but may require prodrug strategies for cellular uptake.
Metabolic Stability : Acyl groups (e.g., G511-0318) risk enzymatic hydrolysis, whereas sulfonyl and sulfanyl groups (target and BF20667) offer greater stability.
Scaffold Flexibility: Tetrahydroquinoline’s semi-rigid structure balances conformational adaptability and target engagement, unlike benzothiazole’s rigidity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
